molecular formula C12H15NO2 B13031082 (1S,3S)-1-Amino-3-phenylcyclopentane-1-carboxylic acid

(1S,3S)-1-Amino-3-phenylcyclopentane-1-carboxylic acid

Cat. No.: B13031082
M. Wt: 205.25 g/mol
InChI Key: NYIRFSYNKAVRNI-JQWIXIFHSA-N
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Description

(1S,3S)-1-Amino-3-phenylcyclopentane-1-carboxylic acid is a chiral amino acid derivative with a unique cyclopentane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-1-Amino-3-phenylcyclopentane-1-carboxylic acid typically involves the following steps:

    Cyclopentane Ring Formation: The cyclopentane ring can be formed through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of Amino and Carboxylic Groups: The amino and carboxylic groups are introduced through a series of functional group transformations, including amination and carboxylation reactions.

    Chiral Resolution: The chiral centers are resolved using chiral catalysts or chiral auxiliaries to obtain the desired (1S,3S) configuration.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-1-Amino-3-phenylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

(1S,3S)-1-Amino-3-phenylcyclopentane-1-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,3S)-1-Amino-3-phenylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • (1R,3R)-1-Amino-3-phenylcyclopentane-1-carboxylic acid
  • (1S,3R)-1-Amino-3-phenylcyclopentane-1-carboxylic acid
  • (1R,3S)-1-Amino-3-phenylcyclopentane-1-carboxylic acid

Uniqueness

(1S,3S)-1-Amino-3-phenylcyclopentane-1-carboxylic acid is unique due to its specific chiral configuration, which can result in different biological activities and chemical reactivities compared to its stereoisomers. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

(1S,3S)-1-amino-3-phenylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C12H15NO2/c13-12(11(14)15)7-6-10(8-12)9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)/t10-,12-/m0/s1

InChI Key

NYIRFSYNKAVRNI-JQWIXIFHSA-N

Isomeric SMILES

C1C[C@](C[C@H]1C2=CC=CC=C2)(C(=O)O)N

Canonical SMILES

C1CC(CC1C2=CC=CC=C2)(C(=O)O)N

Origin of Product

United States

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